6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant role in organic synthesis and pharmaceutical chemistry. It is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent. The reaction conditions are mild, and the process is simple to operate, making it suitable for both laboratory synthesis and large-scale industrial production .
Industrial Production Methods: The industrial production method involves adjusting the pH to 0.5-1 using 6N hydrochloric acid, followed by stirring at normal temperature. The mixture is then treated with ethyl acetate, activated carbon, and sodium hydroxide to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The compound can be functionalized through radical reactions using transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as GABAA receptors. As a selective non-benzodiazepine GABAA receptor agonist, it binds to the omega 1-receptor subtype in the central nervous system, producing pharmacological effects .
Comparison with Similar Compounds
- 2-Ethyl-6-chloro imidazo[1,2-a]pyridine
- 6-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Uniqueness: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively bind to GABAA receptors distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)14-15(16(19)20)18-9-11(2)5-8-13(18)17-14/h3-9H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGPGLGUFOGXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.